![molecular formula C18H14N2O4S2 B2368244 N,N-二甲基-2-氧代-1-(噻吩-2-羰基)-1,2-二氢苯并[cd]吲哚-6-磺酰胺 CAS No. 881477-41-4](/img/structure/B2368244.png)

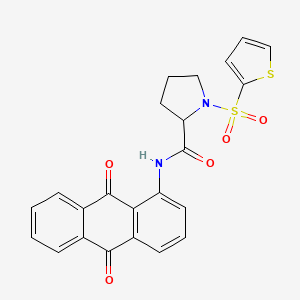

N,N-二甲基-2-氧代-1-(噻吩-2-羰基)-1,2-二氢苯并[cd]吲哚-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound. It is an indole derivative, and indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Synthesis Analysis

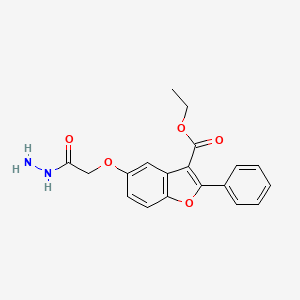

The synthesis of indole derivatives often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular formula of this compound is C18H14N2O4S2, and it has a molecular weight of 386.44. Indole is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

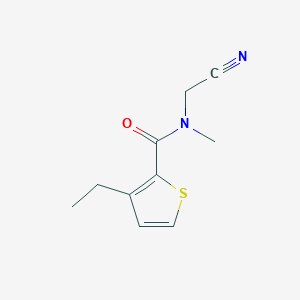

The chemical reactions involving indole derivatives are diverse. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C at 762 mm . The physical and chemical properties of the specific compound “N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide” are not available in the resources.科学研究应用

1. 眼压降低剂

- 对苯并[b]噻吩-2-磺酰胺衍生物的研究,包括 6-羟基苯并[b]噻吩-2-磺酰胺,证明了它们作为眼部碳酸酐酶局部活性抑制剂的潜力,可用于治疗青光眼。对这些化合物的临床试验表明它们作为眼压降低剂的效力 (Graham 等人,1989 年)。

2. 检测水样中的荧光探针

- 开发了一种基于反应的荧光探针,使用类似的磺酰胺结构,包括 N-丁基-4-氨基-1,8-萘酰亚胺作为荧光团,用于区分脂肪族硫醇上的硫酚。这突出了其在环境和生物科学中用于毒性苯硫醇的灵敏和选择性检测的应用 (Wang 等人,2012 年)。

3. 潜在的生物活性化合物

- 通过与 N-(4-氧代环己-2,5-二烯亚基)芳基磺酰(芳基)酰胺反应,合成新的吲哚衍生物,包括 2,3-二甲基吲哚,表明这些化合物具有多种生物活性,例如谷氨酰内肽酶 II 抑制和膜完整性激动剂 (Avdeenko 等人,2020 年)。

4. 抗增殖剂

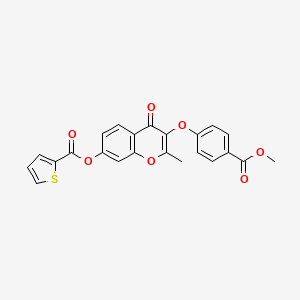

- 已经探索了 N,N-二甲基苯磺酰胺衍生物的设计和合成,包括新型吡啶、噻吩和噻唑衍生物,以了解其对人乳腺癌细胞的抗增殖活性。这项研究强调了这些化合物在癌症治疗中的潜力 (Bashandy 等人,2014 年)。

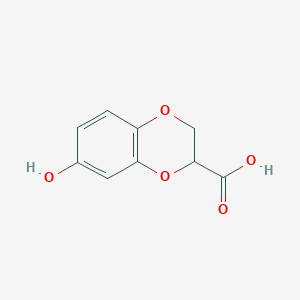

5. 酶抑制潜力

- 对具有苯并二氧杂环和乙酰胺部分的磺酰胺的酶抑制潜力的研究表明,它们对乙酰胆碱酯酶和葡萄糖苷酶等酶具有显着的抑制活性。这项研究有助于了解它们在神经退行性疾病等医学应用中的作用 (Abbasi 等人,2019 年)。

6. 在药物发现中的作用

- 磺酰胺,包括那些具有与 N,N-二甲基-2-氧代-1-(噻吩-2-羰基)-1,2-二氢苯并[cd]吲哚-6-磺酰胺相似的结构的磺酰胺,在药物发现中很重要。它们表现出广泛的药理活性,包括抗菌、抗癌和抗神经性疼痛,突出了它们在药物研究中的重要性 (Ghomashi 等人,2022 年)。

未来方向

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The spread of antimicrobial resistance has been declared in the top 10 global major health risks by WHO, and indole derivatives could play a role in addressing this issue .

作用机制

Target of Action

The primary targets of this compound are microbial cells . It has been synthesized as an anti-microbial agent . The compound shows activity against Staphylococcus aureus among gram-positive bacteria, and against Klebsiella pneumonia among gram-negative bacteria .

Mode of Action

It is known that indole derivatives bind with high affinity to multiple receptors . This binding can disrupt the normal function of the microbial cells, leading to their death .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the survival and proliferation of microbial cells . By binding to key receptors, it may disrupt essential processes such as DNA replication, protein synthesis, or cell wall formation .

Result of Action

The result of the compound’s action is the inhibition of microbial growth . It has shown activity against certain strains of bacteria, indicating its potential as an anti-microbial agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the microbial cells themselves .

属性

IUPAC Name |

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S2/c1-19(2)26(23,24)15-9-8-13-16-11(15)5-3-6-12(16)17(21)20(13)18(22)14-7-4-10-25-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPIDEJKDOZOAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)

![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)